molecular formula C18H21ClN4O B7538965 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide

Cat. No. B7538965
M. Wt: 344.8 g/mol
InChI Key: OILBOVVJPBGCBI-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide, also known as CMPD-1, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which play important roles in various cellular processes.
Biochemical and physiological effects:
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the growth and proliferation of cancer cells, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to design experiments that can accurately measure its effects.

Future Directions

There are several future directions for the study of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide. One possible direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another possible direction is to explore its anti-tumor properties and its potential use in the development of new cancer therapies. Additionally, further research could be done to better understand its mechanism of action and to identify potential side effects or limitations.

Synthesis Methods

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride, followed by the addition of 5-chloro-2-nitroaniline and 4-methylpiperazine. The resulting compound is then reduced with palladium on carbon to yield N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide.

Scientific Research Applications

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-4-3-5-15(20-13)18(24)21-16-12-14(19)6-7-17(16)23-10-8-22(2)9-11-23/h3-7,12H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILBOVVJPBGCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide

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